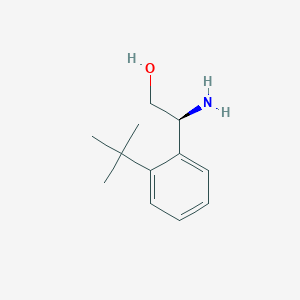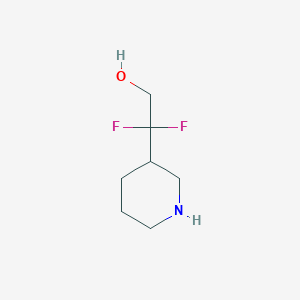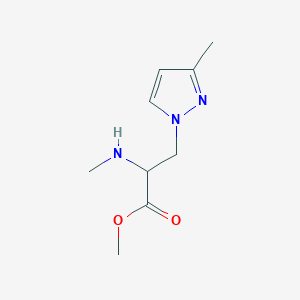
methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a chemical compound characterized by its unique structure, which includes a methyl ester group, a dihydroxyphenyl group, and a hydroxypropanoate moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate typically involves the esterification of (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
(3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid+methanolacid catalystmethyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate exerts its effects is primarily through its interaction with biological molecules. The dihydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxybutanoate
- Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxyhexanoate
Uniqueness
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the dihydroxyphenyl group and the hydroxypropanoate moiety allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12O5/c1-15-10(14)5-8(12)6-2-3-7(11)9(13)4-6/h2-4,8,11-13H,5H2,1H3/t8-/m0/s1 |
InChI Key |
UANTXCOQIZBHAA-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



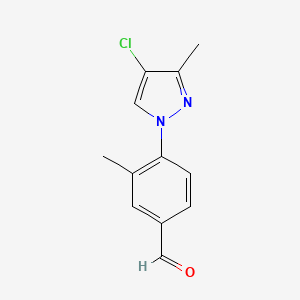
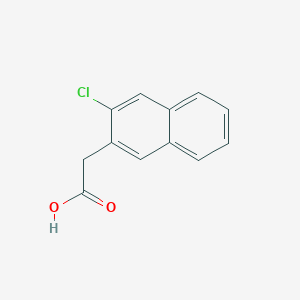
![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)
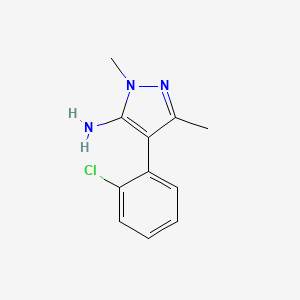
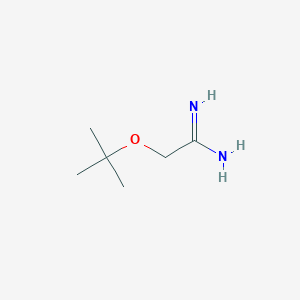
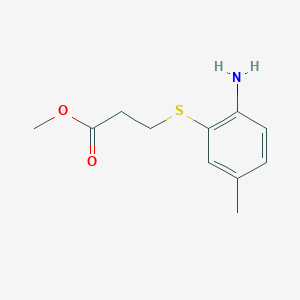
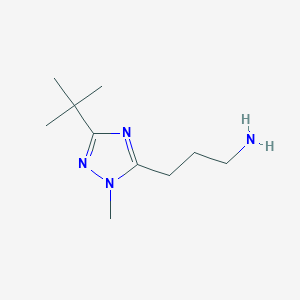
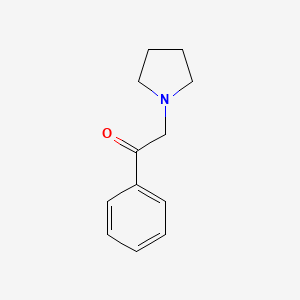
![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)
